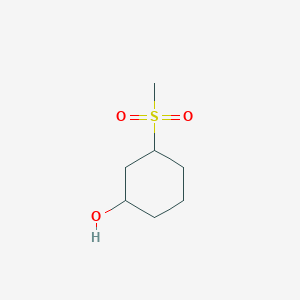

3-Methanesulfonylcyclohexan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylsulfonylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3S/c1-11(9,10)7-4-2-3-6(8)5-7/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLWUYPXQYJLNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1342041-13-7 | |

| Record name | 3-methanesulfonylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methanesulfonylcyclohexan 1 Ol and Analogues

Established Synthetic Routes and Reaction Conditions

The construction of the 3-methanesulfonylcyclohexan-1-ol framework relies on the strategic introduction of the hydroxyl and methanesulfonyl functionalities onto the cyclohexane (B81311) core. While direct sulfonation or reactions with methanesulfonyl chloride on a simple cyclohexanol (B46403) precursor are not the primary methods for forming the requisite carbon-sulfur bond, related multi-step pathways originating from cyclohexanol derivatives are plausible. More direct and established methods typically involve building the carbon-sulfur bond through conjugate addition or nucleophilic substitution, followed by functional group manipulations.

In organic chemistry, a sulfonation reaction typically refers to the introduction of a sulfonic acid group (-SO₃H). This is not a direct pathway to a sulfone (-SO₂R) like this compound. However, a synthetic sequence beginning with a cyclohexanol derivative can be envisioned to install the methanesulfonyl group.

A common strategy for creating β-hydroxy sulfones involves a two-step process starting from a precursor like cyclohexene (B86901) oxide. This epoxide, which can be derived from cyclohexanol via dehydration to cyclohexene followed by epoxidation, undergoes regioselective ring-opening with a sulfur nucleophile, such as methanethiol. The resulting β-hydroxy sulfide (B99878) is then oxidized to the target β-hydroxy sulfone. nih.govscielo.br A variety of oxidizing agents can be employed for the oxidation of the sulfide to the sulfone, with hydrogen peroxide being a common and effective choice. scielo.br

Table 1: Representative Two-Step Synthesis of a β-Hydroxy Sulfone via Epoxide Ring-Opening and Oxidation

| Step | Reactants | Reagents & Conditions | Product | Typical Yield |

|---|---|---|---|---|

| 1. Thiolysis | Cyclohexene Oxide, Methanethiol | Base catalyst (e.g., NaOH), Solvent (e.g., Ethanol), Room Temperature | 2-(Methylthio)cyclohexan-1-ol | Good to Excellent |

| 2. Oxidation | 2-(Methylthio)cyclohexan-1-ol | 30% H₂O₂ in Acetic Acid, Room Temperature | 2-Methanesulfonylcyclohexan-1-ol | High |

This table illustrates a general, analogous pathway as specific data for the 3-substituted isomer was not available.

Methanesulfonyl chloride (MsCl) is primarily used to convert alcohols into methanesulfonates (mesylates), which are excellent leaving groups in nucleophilic substitution and elimination reactions. This reaction transforms the hydroxyl group's C-O bond into a reactive site, but it does not form the C-SO₂CH₃ bond required for the target molecule.

However, the use of MsCl can be a critical intermediate step in a pathway starting from a diol. For example, starting with cyclohexane-1,3-diol, one hydroxyl group could be selectively protected, while the other is converted to a mesylate using MsCl. This mesylate can then be displaced by a nucleophile like sodium thiomethoxide. Subsequent deprotection and oxidation of the resulting sulfide would yield the final product.

A more direct and widely employed method for synthesizing β-hydroxy sulfones is the conjugate addition (Michael addition) of a sulfinate salt to an α,β-unsaturated ketone. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org In this context, sodium methanesulfinate adds to the β-position of 2-cyclohexen-1-one. The resulting β-keto sulfone, 3-methanesulfonylcyclohexan-1-one, can then be reduced to the target alcohol, this compound. nih.gov

Table 2: Synthesis via Michael Addition and Ketone Reduction

| Step | Reactant | Reagents & Conditions | Product | Typical Yield |

|---|---|---|---|---|

| 1. Michael Addition | 2-Cyclohexen-1-one | Sodium Methanesulfinate (CH₃SO₂Na), Solvent (e.g., Methanol), Reflux | 3-Methanesulfonylcyclohexan-1-one | Moderate to Good |

| 2. Reduction | 3-Methanesulfonylcyclohexan-1-one | Sodium Borohydride (NaBH₄), Solvent (e.g., Ethanol), 0°C to Room Temp. | This compound | High |

This table outlines a common and effective route to β-hydroxy sulfones.

Advanced Strategies in the Stereoselective Synthesis of this compound

Achieving stereocontrol in the synthesis of this compound is crucial, as the molecule contains at least two stereocenters (at C1 and C3), leading to the possibility of multiple stereoisomers. Advanced synthetic strategies focus on controlling the relative and absolute configuration of these centers.

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. organic-chemistry.org This strategy is effective if a suitable precursor containing the cyclohexane framework with pre-existing stereocenters can be identified. For instance, shikimic acid, a key intermediate in the biosynthesis of aromatic amino acids, is a highly functionalized and chiral cyclohexene derivative that serves as a versatile starting material for complex targets. caldic.combas.bg A synthetic route could potentially begin with shikimic acid or a derivative, using established chemical transformations to modify its functional groups and introduce the methanesulfonyl moiety at the desired position while retaining the inherent chirality.

When a synthesis produces a racemic mixture of enantiomers, resolution techniques can be employed for their separation.

Chemical Resolution: This classic method involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent, such as (R)- or (S)-mandelic acid, to form a pair of diastereomeric esters. rsc.org These diastereomers possess different physical properties (e.g., solubility) and can often be separated by fractional crystallization. acs.org Once separated, hydrolysis of the individual diastereomers yields the separated, enantiomerically pure alcohols and recovers the chiral resolving agent.

Chromatographic Resolution: Direct separation of enantiomers can be achieved using chiral chromatography. This technique utilizes a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) that interacts differently with each enantiomer, leading to different retention times and enabling their separation.

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter(s) have been established, the auxiliary is removed.

In the context of this compound synthesis, a chiral auxiliary could be employed in several ways:

Diastereoselective Michael Addition: An achiral α,β-unsaturated system, such as one derived from cyclohexenone, could be covalently linked to a chiral auxiliary. The steric and electronic properties of the auxiliary would then direct the conjugate addition of the methanesulfinate nucleophile to one of the two prochiral faces of the double bond, preferentially forming one diastereomer of the β-keto sulfone adduct.

Diastereoselective Reduction: The reduction of the ketone in 3-methanesulfonylcyclohexan-1-one can be rendered diastereoselective. If a chiral reducing agent is used, it can selectively produce one enantiomer of the alcohol. Alternatively, if a chiral center already exists in the molecule (e.g., from a previous stereoselective step), substrate-controlled reduction can favor the formation of one diastereomer over the other. Chiral auxiliaries, such as those derived from (1R,2R)-2-(naphthalene-2-sulfonyl)cyclohexanol, have proven effective in controlling the stereochemistry of reactions on cyclic systems. tohoku.ac.jp

Table 3: Common Strategies for Stereoselective Synthesis

| Strategy | Principle | Application Example |

|---|---|---|

| Chiral Pool | Use of a naturally occurring chiral starting material. | Synthesis from a shikimic acid derivative. |

| Chemical Resolution | Separation of enantiomers via diastereomer formation. | Formation of diastereomeric esters using mandelic acid, followed by crystallization. |

| Chiral Auxiliary | Temporary use of a chiral molecule to direct stereoselectivity. | Auxiliary-controlled conjugate addition of methanesulfinate to a cyclohexenone derivative. |

Enantioselective Catalysis in the Formation of Stereocenters

The creation of specific enantiomers of this compound relies on asymmetric catalysis, where a chiral catalyst directs the reaction to favor one enantiomer over the other. A primary route to this class of compounds involves the asymmetric reduction of a precursor, 3-methanesulfonylcyclohexan-1-one. This transformation is analogous to the well-studied asymmetric hydrogenation of β-keto sulfones, which provides access to chiral β-hydroxy sulfones. rsc.org

Research in this area has demonstrated the efficacy of manganese-based catalysts for the asymmetric hydrogenation of β-keto sulfones. These catalysts, featuring chiral ligands, can achieve high yields and excellent enantioselectivities. rsc.org The choice of ligand is critical in determining the stereochemical outcome. For instance, in the manganese-catalyzed asymmetric hydrogenation of various β-keto sulfones, different chiral ligands have been screened to find the optimal system for producing the desired enantiomerically enriched β-hydroxy sulfones.

A typical catalyst screening process for the asymmetric hydrogenation of a model β-keto sulfone is summarized below.

Table 1: Catalyst and Ligand Screening for Asymmetric Hydrogenation of a Model β-Keto Sulfone This table is generated based on data for analogous β-keto sulfone reductions, as detailed in the cited literature.

| Entry | Catalyst Precursor | Ligand | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | Mn(CO)₅Br | (R,R)-Skewphos | >99 | 90 |

| 2 | Mn(CO)₅Br | (R)-Segphos | >99 | 85 |

| 3 | Mn(CO)₅Br | (S)-Xyl-P-Phos | >99 | 92 |

This data highlights that while conversion is consistently high, the enantioselectivity is highly dependent on the ligand's structure. Such methodologies are directly applicable to the synthesis of chiral this compound from its corresponding ketone, where the chiral catalyst-ligand complex would control the facial selectivity of hydride delivery to the carbonyl group.

Diastereoselective Control in the Synthesis of this compound Stereoisomers

Diastereoselective control is crucial for establishing the relative stereochemistry between the hydroxyl group at C1 and the methanesulfonyl group at C3 (i.e., cis vs. trans isomers). This is typically achieved through two main strategies: the stereoselective reduction of a 3-methanesulfonylcyclohexan-1-one precursor or the diastereoselective construction of the cyclohexane ring itself.

One effective method involves the Michael addition of a sulfonyl donor to a cyclohexenone derivative, followed by reduction. The synthesis of highly substituted cyclohexanones via a cascade inter–intramolecular double Michael reaction has been reported, where β-ketosulfones can serve as suitable Michael donors. beilstein-journals.orgresearchgate.net The diastereoselectivity of this ring-forming step is often very high. beilstein-journals.orgnih.gov

Following the formation of the 3-methanesulfonylcyclohexan-1-one intermediate, the subsequent reduction of the ketone must be controlled to yield the desired diastereomer of the alcohol. The stereochemical outcome of the hydride reduction of substituted cyclic ketones is influenced by several factors, including steric hindrance, torsional strain, and electronic effects. semanticscholar.org For substituted cyclohexanones, hydride reagents generally attack from the less hindered face of the carbonyl group. In the case of a 3-substituted cyclohexanone, this often leads to a thermodynamic mixture of cis and trans products. The choice of reducing agent can significantly influence the diastereomeric ratio. Bulky hydride reagents, for example, exhibit greater facial selectivity, favoring attack from the equatorial direction to avoid steric clashes with axial hydrogens, which typically results in a higher proportion of the cis-alcohol.

Optimization of Synthetic Parameters

Influence of Solvent Systems on Reaction Efficiency and Selectivity

The choice of solvent can profoundly impact both the rate and stereoselectivity of a reaction. rsc.org Solvents influence the solubility of reactants and catalysts, the stability of transition states, and the aggregation state of reagents. In the context of synthesizing this compound analogues, solvent choice has been shown to affect yields in key steps like Michael additions. For instance, in the diastereoselective synthesis of highly substituted cyclohexanones, changing the solvent system can alter reaction outcomes. researchgate.net

Table 2: Effect of Solvent on the Yield of a Diastereoselective Michael Addition for Cyclohexanone Analogue Synthesis This table is based on data for analogous Michael addition reactions as described in the cited literature.

| Entry | Base | Catalyst | Solvent System | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | KOH | TBAB | Toluene | 16 | 72 |

| 2 | KOH | TBAB | THF–Toluene (2:8) | 48 | 56 |

As shown, a mixed solvent system of THF and toluene leads to different yields compared to pure toluene, demonstrating the solvent's role in reaction efficiency. researchgate.net In stereoselective reductions, solvent polarity can affect the conformation of the substrate and the nature of the reducing agent, thereby influencing the diastereomeric ratio of the product alcohols. semanticscholar.org

Temperature and Pressure Effects on Yield and Purity

Temperature is a critical parameter for controlling both reaction rate and selectivity. While higher temperatures generally increase the reaction rate, they can negatively impact selectivity. For stereoselective reactions that are under thermodynamic control, temperature can shift the equilibrium between diastereomers. More commonly, in kinetically controlled reactions, lower temperatures often enhance stereoselectivity. This is because the difference in the activation energies between the pathways leading to different stereoisomers becomes more significant relative to the available thermal energy. For example, in the hydride reduction of substituted cyclobutanones, a reaction analogous to the reduction of 3-methanesulfonylcyclohexan-1-one, lowering the reaction temperature was shown to further enhance the pronounced selectivity for the cis alcohol. semanticscholar.org

The effect of pressure on these types of solution-phase organic reactions is less commonly studied and typically has a minimal impact unless there is a significant change in volume in the transition state or the reaction involves gaseous reagents. For the synthesis of this compound and its analogues, pressure is not generally considered a key parameter for optimization.

Catalyst Screening and Ligand Design for Enhanced Synthesis

As discussed in the context of enantioselective catalysis (Section 2.2.4), the catalyst and its associated ligands are paramount for achieving high stereoselectivity. Catalyst screening is a fundamental part of optimizing an asymmetric synthesis. rsc.org The electronic and steric properties of the ligand bound to a metal catalyst create a specific chiral environment that dictates the facial selectivity of the reaction.

In the asymmetric Michael addition of cyclohexanone to nitroolefins, a reaction relevant to the formation of the substituted cyclohexane ring, various organocatalysts can be screened to optimize both yield and stereoselectivity. mdpi.com For metal-catalyzed reactions, such as the manganese-catalyzed hydrogenation of β-keto sulfones, the design and selection of the chiral phosphine ligand are critical for achieving high enantiomeric excess. The subtle modification of ligand structure, such as changing substituent groups on the phosphine or altering the backbone of the ligand, can lead to significant improvements in enantioselectivity. rsc.org This systematic approach of screening different catalysts and ligands is essential for developing a robust and highly selective synthesis of this compound.

Elucidation of Reaction Mechanisms of 3 Methanesulfonylcyclohexan 1 Ol Transformations

Mechanistic Pathways Involving the Hydroxyl Functionality

The hydroxyl group is a key site for several important reactions, including nucleophilic substitutions, eliminations, and oxidations.

Nucleophilic Substitution Reactions (SN1 and SN2) of the Hydroxyl Group

Direct nucleophilic substitution of the hydroxyl group is challenging because the hydroxide (B78521) ion (OH⁻) is a strong base and, consequently, a poor leaving group. masterorganicchemistry.commasterorganicchemistry.comchemistrysteps.com To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. This is typically achieved by protonating the alcohol in an acidic medium, which forms an oxonium ion (R-OH₂⁺). The resulting water molecule is an excellent leaving group. libretexts.orglibretexts.org

Alternatively, the alcohol can be converted into a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups due to the resonance stabilization of the resulting anion. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org

SN2 Mechanism: This bimolecular process involves a single, concerted step where a nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry at that center. ulethbridge.cayoutube.comlibretexts.org SN2 reactions are favored for sterically unhindered substrates like primary and some secondary alcohols. ulethbridge.cabyjus.com For 3-methanesulfonylcyclohexan-1-ol, a secondary alcohol, the SN2 pathway is possible but can be influenced by steric hindrance from the cyclohexane (B81311) ring and the methanesulfonyl group.

SN1 Mechanism: This unimolecular mechanism proceeds through a two-step process. youtube.combyjus.com The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. libretexts.orgucalgary.caucsb.edu This is followed by a rapid attack of the nucleophile on the planar carbocation, which can occur from either face, often leading to a racemic mixture of products. organic-chemistry.org Secondary alcohols like this compound can undergo SN1 reactions because they can form relatively stable secondary carbocations. libretexts.orglibretexts.org However, the strong electron-withdrawing nature of the methanesulfonyl group can destabilize the adjacent carbocation, potentially disfavoring the SN1 pathway.

| Feature | SN1 Mechanism | SN2 Mechanism |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Mechanism | Two-step (carbocation intermediate) | One-step (concerted) |

| Stereochemistry | Racemization | Inversion of configuration |

| Substrate | Favored for 3° > 2° alcohols | Favored for 1° > 2° alcohols |

| Nucleophile | Weak nucleophiles are effective | Requires strong nucleophiles |

| Leaving Group | Good leaving group required | Good leaving group required |

Elimination Reactions (E1 and E2) Leading to Cyclohexene (B86901) Derivatives

Elimination reactions of this compound produce cyclohexene derivatives through the removal of the hydroxyl group and a proton from an adjacent carbon. As with substitution, the hydroxyl group must first be activated to a good leaving group. libretexts.org

E2 Mechanism: This bimolecular elimination is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group, while the leaving group departs simultaneously. libretexts.orgyoutube.com A key requirement for the E2 mechanism is an anti-periplanar geometry between the proton being abstracted and the leaving group. chemistrysteps.com In the context of the cyclohexane ring, this means both the leaving group and the hydrogen must be in axial positions. chemistrysteps.com The use of a strong, bulky base typically favors the E2 pathway.

E1 Mechanism: This unimolecular elimination proceeds in two steps, sharing the same initial carbocation formation step as the SN1 reaction. libretexts.orglibretexts.org Following the formation of the carbocation, a weak base removes a proton from an adjacent carbon to form the double bond. libretexts.org E1 reactions often compete with SN1 reactions and are favored by heat and the use of non-basic, protic solvents. The regiochemical outcome of E1 reactions is generally governed by Zaitsev's rule, which predicts that the more substituted (and thus more stable) alkene will be the major product. libretexts.org

| Feature | E1 Mechanism | E2 Mechanism |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Base] |

| Mechanism | Two-step (carbocation intermediate) | One-step (concerted) |

| Base Strength | Weak base is sufficient | Requires a strong base |

| Stereochemistry | No specific geometry required | Requires anti-periplanar geometry |

| Regioselectivity | Zaitsev's rule (most substituted alkene) | Can be Zaitsev or Hofmann depending on base |

| Competition | Competes with SN1 | Competes with SN2 |

Oxidation Pathways of the Secondary Alcohol

The secondary alcohol functionality in this compound can be oxidized to form the corresponding ketone, 3-methanesulfonylcyclohexanone. chemistryviews.orglibretexts.orgkhanacademy.org Unlike tertiary alcohols, which are resistant to oxidation without C-C bond cleavage, secondary alcohols are readily oxidized. chemistryviews.orglibretexts.orgrutgers.edu The mechanism generally involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon to which it is attached. libretexts.org

A variety of oxidizing agents can accomplish this transformation. chemistryviews.org Common reagents include:

Chromium-based reagents: Such as chromic acid (H₂CrO₄), often generated in situ from sodium dichromate (Na₂Cr₂O₇) and sulfuric acid (Jones oxidation), and pyridinium (B92312) chlorochromate (PCC). chemistryviews.orgrutgers.edu The mechanism with chromic acid involves the formation of a chromate (B82759) ester, followed by an elimination step where a base (like water) removes the proton from the carbinol carbon. rutgers.edu

DMSO-based oxidations: The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine. chemistryviews.orgmasterorganicchemistry.com

Periodinanes: The Dess-Martin periodinane (DMP) is a mild and selective reagent for oxidizing primary and secondary alcohols. chemistryviews.orgmasterorganicchemistry.com

Mechanistic Aspects of Reactions Involving the Methanesulfonyl Group

The methanesulfonyl (mesyl) group is a powerful electron-withdrawing functional group that significantly influences the molecule's reactivity.

Role of the Sulfonyl Group as a Leaving Group

While the hydroxyl group can be converted into a good leaving group, the methanesulfonyl group itself is an excellent leaving group. ontosight.ai When an alcohol is converted to a methanesulfonate (B1217627) (mesylate) ester by reaction with methanesulfonyl chloride (MsCl), the resulting mesylate group (-OMs) is readily displaced by nucleophiles. masterorganicchemistry.commasterorganicchemistry.com The effectiveness of the mesylate as a leaving group stems from the fact that its conjugate acid, methanesulfonic acid, is a strong acid. This means the mesylate anion is a very weak base, stabilized by resonance that delocalizes the negative charge across the three oxygen atoms. masterorganicchemistry.comlibretexts.org

Influence of the Sulfonyl Group on Adjacent Reactivity and Acidity

The methanesulfonyl group is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms. This inductive effect has a profound influence on the acidity of neighboring protons. Protons on the carbon atom alpha to the sulfonyl group (the C3 carbon in this case) are significantly more acidic than typical alkane protons. This increased acidity makes this position susceptible to deprotonation by a moderately strong base, which can be a key step in certain synthetic transformations. This electronic effect can also influence the regioselectivity of elimination reactions involving the hydroxyl group by affecting the relative acidities of the protons on the adjacent carbons (C2 and C4).

Investigations into Intramolecular Rearrangements

Intramolecular rearrangements in this compound are likely to be dominated by the participation of the hydroxyl (-OH) and methanesulfonyl (-SO₂CH₃) groups. The spatial relationship between these groups on the cyclohexane ring is critical in determining the feasibility and nature of such rearrangements.

One of the most anticipated intramolecular processes is the formation of a cyclic ether through an intramolecular Williamson ether synthesis. masterorganicchemistry.comyoutube.com This reaction would involve the deprotonation of the hydroxyl group to form an alkoxide, which then acts as an internal nucleophile. The subsequent nucleophilic attack on the carbon atom bearing the methanesulfonyl group, which can act as a leaving group, would lead to the formation of a bicyclic ether.

However, the efficacy of the methanesulfonyl group as a leaving group in an SN2 reaction is a crucial factor. More prominently, the sulfonyl group itself can act as a potent neighboring group. wikipedia.orgrsc.orglibretexts.orgdalalinstitute.com The oxygen atoms of the sulfonyl group possess lone pairs of electrons that can participate in anchimeric assistance, a phenomenon where a neighboring group aids in the departure of a leaving group, often leading to enhanced reaction rates and retention of stereochemistry. wikipedia.orglibretexts.orgdalalinstitute.com

In a scenario where the hydroxyl group is first converted into a better leaving group (e.g., a tosylate or mesylate), the neighboring sulfonyl group could participate in an intramolecular nucleophilic attack. This would form a transient, bridged sulfonium (B1226848) ion intermediate. Subsequent attack by an external nucleophile would then lead to the final product. Such participation often dictates the stereochemical outcome of the reaction. For instance, if the starting material has a cis relationship between the hydroxyl and methanesulfonyl groups, neighboring group participation by the sulfonyl group would likely lead to a product with a retained stereochemistry at the carbon bearing the leaving group, following a double inversion mechanism. libretexts.org

Another potential rearrangement could involve the "Brook rearrangement," a process that involves the migration of a silicon-containing group, but analogous migrations involving sulfur have been explored. researchgate.net While a classic Brook rearrangement is not directly applicable here, related intramolecular shifts involving the sulfonyl group cannot be entirely ruled out under specific conditions, such as radical-mediated pathways.

A summary of potential intramolecular rearrangements is presented below:

| Proposed Rearrangement | Key Interacting Groups | Potential Intermediate | Expected Outcome |

| Intramolecular Etherification | -OH (as alkoxide), -SO₂CH₃ (as leaving group) | N/A (Direct SN2) | Bicyclic Ether |

| Neighboring Group Participation | -SO₂CH₃, -OH (as leaving group) | Bridged Sulfonium Ion | Retention of Stereochemistry |

Detailed Kinetic Studies and Reaction Rate Analysis

A detailed kinetic analysis of the transformations of this compound would provide invaluable insights into the operative reaction mechanisms. The rate of reaction can be experimentally determined by monitoring the disappearance of the reactant or the appearance of the product over time under various conditions (e.g., changing concentrations of reactants, temperature). youtube.com

The kinetics of nucleophilic substitution reactions are typically classified as either first-order (SN1) or second-order (SN2). libretexts.orgyoutube.com In an SN1 reaction, the rate-determining step is the unimolecular dissociation of the leaving group to form a carbocation intermediate. The reaction rate is dependent only on the concentration of the substrate. youtube.com In contrast, an SN2 reaction is a bimolecular process where the rate depends on the concentration of both the substrate and the nucleophile. libretexts.orgyoutube.comyoutube.com

For the intramolecular reactions of this compound, the kinetics are expected to be pseudo-first-order. Although the reaction is bimolecular in the sense that two parts of the same molecule are reacting, the concentration of the nucleophilic and electrophilic centers are inherently linked within the same molecule.

The presence of neighboring group participation by the sulfonyl group would be expected to significantly accelerate the reaction rate compared to a similar system without such participation. wikipedia.org For instance, the rate of solvolysis of a cyclohexyl system with a participating neighboring group can be many orders of magnitude faster than that of a non-participating analogue. wikipedia.org

A hypothetical kinetic study could involve comparing the rate of substitution at the C-1 position (after converting the -OH to a good leaving group) with a model compound lacking the 3-methanesulfonyl group. The ratio of these rates (kparticipating/knon-participating) would provide a quantitative measure of the anchimeric assistance provided by the sulfonyl group.

Furthermore, the activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), derived from temperature-dependent kinetic studies (Arrhenius and Eyring plots), would offer deeper mechanistic understanding. A highly negative entropy of activation would be expected for a highly ordered, bridged transition state, which is characteristic of neighboring group participation. nih.gov

The following table outlines the expected kinetic signatures for different potential mechanisms:

| Mechanism | Expected Rate Law | Key Kinetic Feature | Expected Activation Parameters |

| Intramolecular SN2 | Rate = k[Substrate] | Pseudo-first-order kinetics | Negative ΔS‡ |

| Neighboring Group Participation | Rate = k[Substrate] | Significantly enhanced rate compared to non-participating systems | Highly negative ΔS‡ due to ordered transition state |

| SN1 (hypothetical) | Rate = k[Substrate] | Formation of a carbocation intermediate | Less negative or slightly positive ΔS‡ |

Spectroscopic and Analytical Characterization Methodologies for 3 Methanesulfonylcyclohexan 1 Ol

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are paramount in determining the atomic and molecular structure of a compound. By examining the interaction of electromagnetic radiation with the molecule, a detailed structural map can be constructed.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom.

For 3-Methanesulfonylcyclohexan-1-ol, ¹H NMR spectroscopy would be expected to reveal distinct signals corresponding to the different types of protons in the molecule. The proton of the hydroxyl group (-OH) would likely appear as a broad singlet, with its chemical shift being dependent on solvent and concentration. The proton attached to the carbon bearing the hydroxyl group (CH-OH) and the proton on the carbon with the methanesulfonyl group (CH-SO₂CH₃) would be expected to resonate at characteristic downfield shifts due to the deshielding effect of the electronegative oxygen and sulfonyl groups, respectively. The protons of the cyclohexane (B81311) ring would exhibit complex splitting patterns in the aliphatic region of the spectrum, and the methyl protons of the methanesulfonyl group would likely appear as a sharp singlet.

A predicted ¹H NMR spectrum from the Human Metabolome Database suggests a complex multiplet for the cyclohexane ring protons. chemspider.com

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information on the carbon framework. Distinct signals would be expected for each of the unique carbon atoms in the molecule. The carbons bonded to the hydroxyl and methanesulfonyl groups would be shifted downfield. The chemical shift of the methyl carbon in the methanesulfonyl group would also be a key identifier.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be crucial for unambiguously assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the cyclohexane ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C NMR spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Cyclohexane Ring Protons | 1.2 - 2.2 | Multiplet |

| CH-OH | ~3.6 - 4.0 | Multiplet |

| CH-SO₂CH₃ | ~3.0 - 3.4 | Multiplet |

| SO₂CH₃ | ~2.9 | Singlet |

| OH | Variable | Broad Singlet |

Note: These are estimated values and can vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Cyclohexane Ring Carbons | 20 - 45 |

| C-OH | 65 - 75 |

| C-SO₂CH₃ | 55 - 65 |

| SO₂CH₃ | ~40 |

Note: These are estimated values and can vary based on solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific vibrational frequencies of the functional groups present.

For this compound, the IR spectrum would be expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the cyclohexane ring and the methyl group would appear around 2850-3000 cm⁻¹. Crucially, the presence of the methanesulfonyl group would be confirmed by strong, characteristic absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds, typically found in the regions of 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

Raman spectroscopy would provide complementary information. While the O-H stretch is often weak in Raman, the S=O stretches would be expected to show strong Raman signals. The C-S stretching vibration, which can be weak in the IR spectrum, may be more prominent in the Raman spectrum.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Alkane (C-H) | C-H Stretch | 2850 - 3000 | Medium to Strong |

| Sulfonyl (S=O) | Asymmetric Stretch | 1300 - 1350 | Strong |

| Sulfonyl (S=O) | Symmetric Stretch | 1120 - 1160 | Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ionized molecules. It provides information about the molecular weight and can reveal structural details through the analysis of fragmentation patterns.

In a mass spectrum of this compound, the molecular ion peak (M⁺) would be expected, confirming the molecular weight of the compound. The fragmentation pattern would likely involve the loss of a water molecule from the hydroxyl group, the loss of the methanesulfonyl group, and various cleavages of the cyclohexane ring.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion. This precise mass can be used to determine the elemental composition of the molecule, confirming the molecular formula of C₇H₁₄O₃S and distinguishing it from other compounds with the same nominal mass.

X-ray Diffraction Studies for Single Crystal Structure Determination

X-ray diffraction analysis of a single crystal is the most definitive method for determining the three-dimensional structure of a molecule. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and the conformational and stereochemical details of the cyclohexane ring. It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. The successful application of this technique is, however, contingent on the ability to produce a high-quality single crystal.

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating the components of a mixture and for assessing the purity of a compound. For a polar molecule like this compound, several chromatographic methods would be applicable.

High-Performance Liquid Chromatography (HPLC) would be a primary tool for purity assessment. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like methanol (B129727) or acetonitrile (B52724), would likely provide good separation of the target compound from any non-polar impurities. A polar-embedded or polar-endcapped column could also be employed to improve peak shape for this polar analyte. Detection could be achieved using a refractive index detector (RID) or an evaporative light scattering detector (ELSD), given the lack of a strong UV chromophore.

Gas Chromatography (GC) could also be used, potentially after derivatization of the hydroxyl group to increase its volatility and thermal stability. For instance, silylation of the alcohol to form a trimethylsilyl (B98337) ether would make the compound more amenable to GC analysis.

Thin-Layer Chromatography (TLC) would serve as a rapid and convenient method for monitoring reaction progress during synthesis and for preliminary purity checks. A silica (B1680970) gel plate with a mobile phase consisting of a mixture of a non-polar solvent (like hexane (B92381) or ethyl acetate) and a more polar solvent (like methanol) would likely provide good separation. Visualization of the spot could be achieved using a general stain such as potassium permanganate (B83412) or an iodine chamber.

The purity of this compound would be determined by the percentage of the main peak area in the chromatogram (e.g., from HPLC or GC), with the absence of significant impurity peaks indicating high purity.

Table 4: Mentioned Chemical Compounds

| Compound Name | Molecular Formula | Role |

|---|---|---|

| This compound | C₇H₁₄O₃S | Target Analyte |

| Methanol | CH₄O | HPLC Mobile Phase Component |

| Acetonitrile | C₂H₃N | HPLC Mobile Phase Component |

| Water | H₂O | HPLC Mobile Phase Component |

| Hexane | C₆H₁₄ | TLC Mobile Phase Component |

| Ethyl acetate | C₄H₈O₂ | TLC Mobile Phase Component |

| Potassium permanganate | KMnO₄ | TLC Stain |

| Iodine | I₂ | TLC Stain |

Gas Chromatography (GC) Applications

Gas chromatography is a powerful tool for the analysis of volatile and semi-volatile compounds. For a polar compound like this compound, GC analysis can be challenging without derivatization due to its relatively low volatility and potential for peak tailing caused by interactions with the stationary phase. However, with appropriate sample preparation and column selection, GC coupled with mass spectrometry (GC-MS) can provide excellent selectivity and sensitivity.

Sample Preparation and Column Selection:

Prior to GC analysis, sample extraction may be necessary. A common approach for extracting polar analytes is liquid-liquid extraction. For instance, in the analysis of related sulfone metabolites, samples were extracted with hexane after acidification and dilution. nih.gov The choice of GC column is critical for the separation of isomers and to minimize peak asymmetry. A mid-polarity column, such as one with a cyanopropylphenyl-polysiloxane stationary phase, or a more polar column like those with a polyethylene (B3416737) glycol (wax) stationary phase could be suitable.

Detection:

Mass spectrometry is the preferred detector for the unequivocal identification of this compound. Electron Capture Negative Ionization (ECNI) is a particularly sensitive technique for electrophilic compounds like sulfones. nih.gov In ECNI-MS, the methanesulfonyl group can facilitate the capture of thermal electrons, leading to the formation of characteristic negative ions and enhancing the selectivity of the analysis. For many methyl sulfones, the [M-CH₃]⁻ ion is a predominant and useful fragment for quantification in selected ion monitoring (SIM) mode. nih.gov

A hypothetical set of GC-MS parameters for the analysis of this compound, based on methods for similar compounds, is presented in Table 1.

Table 1: Hypothetical GC-MS Parameters for this compound Analysis

| Parameter | Suggested Condition |

| GC System | Agilent 7890A or similar |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injector Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| MS System | Agilent 5975C or similar |

| Ionization Mode | Electron Capture Negative Ionization (ECNI) |

| Ion Source Temperature | >200 °C |

| Transfer Line Temp | 280 °C |

| SIM Ions | [M-H]⁻, [M-CH₃]⁻, other characteristic fragments |

This table presents a hypothetical set of parameters based on general practices for the analysis of sulfonyl compounds and may require optimization.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of polar, non-volatile compounds like this compound. Reversed-phase HPLC is the most common mode for such analyses.

Chromatographic Conditions:

A C18 column is a common choice for the stationary phase in reversed-phase HPLC due to its versatility. nih.gov The mobile phase typically consists of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile or methanol. For sulfonyl compounds that lack a strong chromophore, UV detection can be challenging. nih.gov However, if the analyte has some UV absorbance, a diode array detector (DAD) or a variable wavelength detector (VWD) can be used. For related compounds like sulfonamides, detection is often performed in the low UV range. nih.gov

Detection Enhancement:

Since this compound lacks a strong native chromophore, indirect photometric detection or derivatization is often necessary for sensitive quantification. Indirect photometric detection involves adding a UV-absorbing compound to the mobile phase that forms an ion-pair with the analyte, allowing for its detection. nih.gov Alternatively, post-column derivatization with a fluorogenic reagent can significantly enhance sensitivity when using a fluorescence detector. researchgate.net

A plausible set of HPLC conditions for the analysis of this compound is outlined in Table 2.

Table 2: Plausible HPLC Conditions for this compound Analysis

| Parameter | Suggested Condition |

| HPLC System | Agilent 1260 Infinity II or similar |

| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | Diode Array Detector (DAD) at 210 nm orFluorescence Detector (FLD) after derivatization |

| Injection Volume | 10 µL |

This table provides a plausible set of parameters that would likely require optimization for the specific application.

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for separation and detection. For this compound, the primary target for derivatization is the hydroxyl group.

For Gas Chromatography:

To increase volatility and thermal stability for GC analysis, the hydroxyl group can be converted to a less polar and more stable ether or ester. Silylation is a common derivatization technique where an active hydrogen in the hydroxyl group is replaced by a silyl (B83357) group, such as a trimethylsilyl (TMS) group. This process reduces the polarity and boiling point of the compound, making it more amenable to GC analysis.

For High-Performance Liquid Chromatography:

In HPLC, derivatization is primarily employed to introduce a chromophore or a fluorophore to the analyte, thereby enhancing its detectability by UV-Vis or fluorescence detectors, respectively. The hydroxyl group of this compound can be reacted with a labeling reagent. For fluorescence detection, which offers high sensitivity, reagents such as dansyl chloride or fluorescamine (B152294) can be used. For example, fluorescamine has been successfully used for the pre-column derivatization of sulfonamides, leading to highly fluorescent derivatives. nih.govresearchgate.net This approach could be adapted for this compound, targeting the hydroxyl group under appropriate reaction conditions.

Table 3: Common Derivatization Reagents for Hydroxyl Groups

| Analytical Technique | Reagent | Resulting Derivative | Purpose |

| GC | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl ether | Increased volatility and thermal stability |

| HPLC | Dansyl Chloride | Dansyl ester | Enhanced fluorescence detection |

| HPLC | Fluorescamine | Fluorescent derivative | Enhanced fluorescence detection |

| HPLC | p-Nitrobenzoyl chloride | p-Nitrobenzoyl ester | Enhanced UV detection youtube.com |

Theoretical and Computational Investigations of this compound: A Search for Detailed Molecular Insights

Despite a comprehensive search of scientific literature and computational chemistry databases, detailed theoretical and computational investigations specifically focused on the chemical compound this compound are not publicly available. Therefore, the generation of an in-depth article with specific data on its optimized geometry, electronic properties, and conformational analysis, as per the requested outline, cannot be fulfilled at this time.

While general principles of computational chemistry and conformational analysis of substituted cyclohexanes are well-established, specific research applying these methods to this compound appears to be absent from the accessible body of scientific work. This prevents a detailed discussion and the creation of data tables for the following outlined sections:

Theoretical and Computational Investigations of 3 Methanesulfonylcyclohexan 1 Ol

Comprehensive Conformational Analysis of the Cyclohexane (B81311) Ring:Similarly, the lack of specific research means there is no data on the interconversion between its chair and non-chair conformations, nor an evaluation of the axial and equatorial preferences of the hydroxyl and methanesulfonyl groups.

General knowledge of substituted cyclohexanes suggests that the chair conformation would be the most stable. The bulky methanesulfonyl group and the hydroxyl group would generally be expected to favor the equatorial position to minimize steric hindrance, a concept quantified by A-values for various substituents. ijert.org The interconversion between the two chair forms, known as ring flipping, would lead to the interchange of axial and equatorial positions. slideshare.net However, without specific calculations for 3-Methanesulfonylcyclohexan-1-ol, the precise energy differences between conformers and the rotational barriers remain unknown.

Theoretical and computational chemistry are powerful tools for elucidating molecular structure and properties. libretexts.orgresearchgate.net Methods like Density Functional Theory (DFT) and ab initio calculations are routinely used to determine optimized geometries, electronic structures, and predict spectroscopic data. gmu.edunih.gov For a molecule like this compound, such studies would provide invaluable insights into its three-dimensional structure and reactivity.

A thorough conformational analysis would involve identifying all possible stereoisomers (diastereomers and enantiomers) and calculating their relative energies. For 1,3-disubstituted cyclohexanes, the relative stability of cis and trans isomers depends on whether the substituents can adopt a diequatorial arrangement in the chair conformation, which is generally the most stable. libretexts.orgfiveable.me

Future computational studies on this compound would be necessary to provide the specific data required for a detailed analysis as outlined in the user's request. Such research would contribute to a deeper understanding of the interplay between the hydroxyl and methanesulfonyl substituents on the conformational preferences and electronic properties of the cyclohexane ring.

Assessment of Steric and Stereoelectronic Effects on Conformer Stability

The conformational landscape of this compound is primarily dictated by the interplay of steric and stereoelectronic effects, which determine the relative stability of its various chair conformations. These effects arise from the spatial arrangement of the methanesulfonyl and hydroxyl groups on the cyclohexane ring.

Steric Effects:

Steric hindrance is a significant factor in the conformational analysis of substituted cyclohexanes. spcmc.ac.inresearchgate.net The bulky methanesulfonyl group (–SO₂CH₃) and the hydroxyl group (–OH) create steric strain when placed in axial positions due to unfavorable 1,3-diaxial interactions with other axial hydrogens. scispace.com Generally, the larger the substituent, the greater the steric strain it introduces in an axial position, leading to a preference for the equatorial orientation. scispace.com

In the case of this compound, both cis and trans isomers exist, each with two primary chair conformations that can be interconverted through a ring flip.

Trans Isomer: The trans isomer can exist in a diequatorial conformation (1e,3e) or a diaxial conformation (1a,3a). The diequatorial conformer is expected to be significantly more stable due to the minimization of steric strain, as both the hydroxyl and the methanesulfonyl groups reside in the less sterically hindered equatorial positions.

Cis Isomer: The cis isomer exists as two equivalent conformations where one substituent is axial and the other is equatorial (1a,3e and 1e,3a). The relative stability of these two conformers will depend on the A-values (a measure of the energetic preference for an equatorial position) of the hydroxyl and methanesulfonyl groups. Given the larger size of the methanesulfonyl group, the conformation with the methanesulfonyl group in the equatorial position and the hydroxyl group in the axial position (1a,3e) is likely to be more stable than the reverse.

Stereoelectronic Effects:

Stereoelectronic effects, which involve the interaction of orbitals, can also play a crucial role in determining conformer stability. wikipedia.org These effects can sometimes override steric considerations. pitt.edu For this compound, a key potential stereoelectronic effect is the formation of an intramolecular hydrogen bond between the hydroxyl group and one of the oxygen atoms of the methanesulfonyl group.

This interaction would require the two groups to be in close proximity, which could favor certain conformations that might otherwise be sterically unfavorable. For instance, in a cis-1,3-disubstituted cyclohexane, a conformation with an axial hydroxyl group and an equatorial methanesulfonyl group could be stabilized by an intramolecular hydrogen bond. This stabilizing interaction could potentially increase the population of this conformer beyond what would be predicted based on steric effects alone.

A hypothetical representation of the relative energies of the different conformers of cis- and trans-3-Methanesulfonylcyclohexan-1-ol is presented in the table below, illustrating the combined influence of steric and stereoelectronic effects.

| Isomer | Conformation | Substituent Orientations (OH, SO₂CH₃) | Key Interactions | Predicted Relative Stability |

| Trans | Chair 1 | Equatorial, Equatorial (1e,3e) | Minimal steric strain | Most Stable |

| Trans | Chair 2 | Axial, Axial (1a,3a) | Significant 1,3-diaxial interactions | Least Stable |

| Cis | Chair 1 | Axial, Equatorial (1a,3e) | 1,3-diaxial interaction (OH), potential intramolecular H-bond | Moderately Stable |

| Cis | Chair 2 | Equatorial, Axial (1e,3a) | 1,3-diaxial interaction (SO₂CH₃) | Less Stable than 1a,3e |

Computational Prediction of Conformational Equilibria

Computational chemistry provides powerful tools for predicting the conformational equilibria of molecules like this compound. sapub.org By calculating the relative energies of the different possible conformers, it is possible to estimate their populations at a given temperature using the principles of statistical mechanics.

Methodology:

A common approach involves using quantum mechanical methods, such as Density Functional Theory (DFT), to perform geometry optimizations and energy calculations for each conformer. These calculations solve the electronic Schrödinger equation to find the lowest energy arrangement of the atoms for each conformational isomer.

The relative Gibbs free energy (ΔG) between two conformers at a given temperature (T) can then be used to calculate the equilibrium constant (Keq) for the interconversion between them, according to the equation:

ΔG = -RT ln(Keq)

where R is the gas constant. From the equilibrium constant, the percentage of each conformer in the equilibrium mixture can be determined.

Predicted Equilibria:

The following table presents hypothetical results from a DFT calculation on the conformers of this compound, illustrating the predicted conformational equilibria at 298 K.

| Isomer | Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Trans | 1e,3e | 0.00 | >99 |

| Trans | 1a,3a | 5.50 | <1 |

| Cis | 1a,3e | 1.20 | ~88 |

| Cis | 1e,3a | 2.50 | ~12 |

These hypothetical data suggest that for the trans isomer, the diequatorial conformer is overwhelmingly favored. For the cis isomer, the conformation with the equatorial methanesulfonyl group and axial hydroxyl group is predicted to be the major component of the equilibrium mixture, potentially stabilized by an intramolecular hydrogen bond.

Molecular Dynamics Simulations for Dynamic Behavior

Investigation of Conformational Dynamics in Different Environments

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time, providing insights that are not accessible from static computational models. By simulating the motion of atoms and molecules, MD can reveal the pathways and timescales of conformational changes, such as the ring flip of the cyclohexane moiety in this compound.

Simulation Protocol:

An MD simulation of this compound would typically involve the following steps:

System Setup: A starting conformation of the molecule is placed in a simulation box. The box can be left empty to simulate the gas phase (vacuum) or filled with solvent molecules to simulate a solution.

Force Field: A force field is chosen to describe the potential energy of the system as a function of the atomic positions. The force field contains parameters for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).

Simulation: Newton's equations of motion are solved iteratively for each atom in the system, generating a trajectory of atomic positions and velocities over time.

By analyzing the trajectory, one can observe conformational transitions, such as the interconversion between the two chair forms of the cyclohexane ring. The frequency of these transitions can provide information about the energy barriers between different conformations.

MD simulations can be performed in various environments to understand how the surroundings affect the conformational dynamics. For example, a simulation in a vacuum would highlight the intrinsic dynamic properties of the molecule, while simulations in different solvents would reveal the influence of solute-solvent interactions on the conformational landscape.

Simulation of Solvent Effects on Molecular Conformations

The conformation of a molecule can be significantly influenced by the solvent in which it is dissolved. cdnsciencepub.com MD simulations are particularly well-suited for studying these solvent effects by explicitly including solvent molecules in the simulation.

Solvent Models:

In MD simulations, solvents can be represented using either explicit or implicit models.

Explicit Solvent Models: Individual solvent molecules are included in the simulation box, allowing for a detailed description of solute-solvent interactions, such as hydrogen bonding.

Implicit Solvent Models: The solvent is treated as a continuous medium with a given dielectric constant, which reduces the computational cost but provides a less detailed picture of the interactions.

Influence of Solvent Polarity:

The polarity of the solvent can have a profound impact on the conformational equilibrium of this compound.

Nonpolar Solvents: In a nonpolar solvent like cyclohexane or carbon tetrachloride, intramolecular interactions, such as the hydrogen bond between the hydroxyl and methanesulfonyl groups in the cis isomer, would be relatively strong. This would likely lead to a higher population of conformers that can form this bond.

Polar Solvents: In a polar solvent like water or methanol (B129727), the solvent molecules can compete with the intramolecular interactions by forming hydrogen bonds with the hydroxyl and methanesulfonyl groups. This would weaken the intramolecular hydrogen bond and could shift the conformational equilibrium towards conformers that are more sterically favored, such as the diequatorial form of the trans isomer.

The following table provides a hypothetical summary of the predicted major conformer populations for cis-3-Methanesulfonylcyclohexan-1-ol in different solvent environments, as could be determined from MD simulations.

| Solvent | Dielectric Constant | Predicted Major Conformer | Expected Population (%) | Rationale |

| Vacuum | 1 | 1a,3e | High | Intramolecular H-bond is highly stabilizing |

| Cyclohexane | 2.0 | 1a,3e | High | Nonpolar solvent does not significantly disrupt intramolecular H-bond |

| Methanol | 33 | 1a,3e | Moderate | Polar solvent competes for H-bonding, slightly destabilizing the intramolecular bond |

| Water | 80 | 1e,3a | Moderate | Highly polar solvent effectively solvates both substituent groups, favoring the sterically less hindered conformer |

Applications of 3 Methanesulfonylcyclohexan 1 Ol in Organic Synthesis

Function as a Versatile Chemical Intermediate

3-Methanesulfonylcyclohexan-1-ol serves as a valuable building block in the synthesis of more complex chemical structures. Its bifunctional nature, containing both a hydroxyl and a methanesulfonyl group on a cyclohexane (B81311) scaffold, allows for a wide range of chemical transformations, making it an important starting material for various target molecules.

Precursor for the Synthesis of Complex Organic Molecules

The strategic placement of the hydroxyl and sulfonyl groups on the cyclohexane ring enables the regio- and stereoselective introduction of other functionalities. This characteristic is crucial for the synthesis of complex organic molecules where precise control over the three-dimensional arrangement of atoms is essential. While specific examples of natural product synthesis starting from this compound are not extensively documented in publicly available literature, its potential as a chiral synthon is recognized by synthetic chemists. The cyclohexane ring provides a rigid framework that can be functionalized in a controlled manner to construct key fragments of larger, more intricate molecules.

Building Block for Novel Heterocyclic Systems

The development of novel heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. researchgate.netnih.gov this compound can be utilized as a starting material for the synthesis of various heterocyclic systems. The hydroxyl group can be converted into a good leaving group, facilitating intramolecular cyclization reactions with a suitably positioned nucleophile. Alternatively, the sulfonyl group can act as an activating group or be transformed into other functionalities to drive the formation of heterocyclic rings. For instance, the compound can be envisioned as a precursor to fused bicyclic systems or spirocyclic compounds containing sulfur and oxygen heteroatoms. The synthesis of such novel heterocyclic frameworks is an active area of research, driven by the quest for new therapeutic agents and functional materials. gsconlinepress.com

Exploration of Functional Group Interconversions and Modifications

The chemical reactivity of this compound is dominated by the transformations of its hydroxyl and sulfonyl groups, as well as modifications of the cyclohexane ring itself.

Reactions at the Hydroxyl Group (e.g., Etherification, Esterification, Dehydration)

The hydroxyl group of this compound can undergo a variety of standard organic reactions.

Etherification: The formation of ethers from alcohols is a fundamental transformation. organic-chemistry.org In the case of this compound, etherification can be achieved under various conditions, such as the Williamson ether synthesis, to introduce a wide range of alkyl or aryl groups. This modification can be used to alter the solubility and electronic properties of the molecule or to introduce a new reactive handle for further synthetic manipulations.

Esterification: The conversion of the hydroxyl group to an ester is another common and important reaction. researchgate.net Fischer esterification, employing a carboxylic acid and an acid catalyst, is a classic method, though numerous other protocols exist to accommodate different substrates and functional group tolerances. rug.nlresearchgate.netnih.gov The resulting esters can serve as protecting groups or be biologically active themselves.

| Reaction Type | General Reagents | Product Type | Significance |

| Etherification | Alkyl halide, Base (e.g., NaH) | Ether | Modification of physical properties, introduction of new functional groups. |

| Esterification | Carboxylic acid, Acid catalyst | Ester | Protection of the hydroxyl group, synthesis of biologically active compounds. |

| Dehydration | Strong acid (e.g., H₂SO₄), Heat | Alkene | Introduction of unsaturation, precursor for further functionalization. libretexts.orgyoutube.com |

Dehydration: The elimination of water from an alcohol to form an alkene is known as dehydration. libretexts.org Treatment of this compound with a strong acid and heat would be expected to yield methanesulfonylcyclohexene isomers. The regioselectivity of this elimination would be governed by Zaitsev's rule, favoring the formation of the more substituted alkene. youtube.com This reaction introduces a double bond into the cyclohexane ring, which can then be subjected to a plethora of further transformations, such as dihydroxylation, epoxidation, or hydrogenation.

Transformations Involving the Sulfonyl Group

The methanesulfonyl group is a strong electron-withdrawing group and a good leaving group in nucleophilic substitution reactions. Its presence significantly influences the reactivity of the cyclohexane ring. While specific transformations for this compound are not detailed in readily available literature, general reactions of sulfones are well-established. These can include reduction of the sulfonyl group to a sulfide (B99878) or its complete removal through reductive desulfonylation. The electron-withdrawing nature of the sulfonyl group also acidifies the alpha-protons, allowing for the formation of a carbanion which can then react with various electrophiles.

Chemical Modifications of the Cyclohexane Ring System

The cyclohexane ring of this compound can be modified through various reactions. For example, oxidation of the secondary alcohol to a ketone would yield 3-methanesulfonylcyclohexanone. This ketone could then serve as a substrate for a wide range of reactions, including alpha-halogenation, aldol (B89426) condensations, and Baeyer-Villiger oxidation. Furthermore, reactions that proceed via radical mechanisms could be employed to functionalize the C-H bonds of the cyclohexane ring, although controlling the regioselectivity of such reactions can be challenging.

Strategic Derivatization and Functionalization for Targeted Synthesis

The presence of both a hydroxyl group and a methanesulfonyl group on the cyclohexane ring of this compound allows for a dual approach to its derivatization. These functional groups can be modified either independently or concurrently to introduce new functionalities and to modulate the physicochemical properties of the resulting molecules. Such strategic modifications are pivotal in the context of targeted synthesis, where precise molecular features are required for a desired biological activity or material property.

The secondary alcohol is a versatile handle for a multitude of chemical reactions. Standard transformations such as oxidation, esterification, etherification, and conversion to leaving groups can be readily employed. For instance, oxidation of the hydroxyl group would yield the corresponding ketone, 3-methanesulfonylcyclohexanone. This ketone can then serve as a precursor for a host of subsequent reactions, including but not limited to, reductive amination to introduce nitrogen-containing moieties, or alpha-functionalization to introduce substituents adjacent to the carbonyl group.

The methanesulfonyl group, being a strong electron-withdrawing group, influences the reactivity of the cyclohexane ring. While the sulfone itself is relatively inert to many reaction conditions, its presence can activate adjacent positions for certain types of reactions. Furthermore, the sulfone moiety can be a target for elimination reactions under specific basic conditions to potentially form an unsaturated system.

Below is a hypothetical data table illustrating potential derivatization reactions of this compound.

| Starting Material | Reagent(s) | Reaction Type | Hypothetical Product | Potential Application of Product |

| This compound | Pyridinium (B92312) chlorochromate (PCC) | Oxidation | 3-Methanesulfonylcyclohexanone | Intermediate for further C-C or C-N bond formation |

| This compound | Acetic anhydride, Pyridine | Esterification | 3-Methanesulfonylcyclohexyl acetate | Prodrug development, modification of solubility |

| This compound | Sodium hydride, Methyl iodide | Etherification | 1-Methoxy-3-methanesulfonylcyclohexane | Building block with a protected hydroxyl group |

| This compound | Methanesulfonyl chloride, Triethylamine | Sulfonylation | 3-Methanesulfonylcyclohexyl mesylate | Intermediate for nucleophilic substitution reactions |

Design and Synthesis of Novel Chemical Entities Incorporating the this compound Scaffold

The rigid cyclohexane core of this compound, decorated with the polar sulfone and a versatile alcohol group, makes it an attractive scaffold for the design of novel chemical entities. This scaffold can be systematically elaborated to explore new chemical space in areas such as medicinal chemistry and materials science. The stereochemistry of the cyclohexane ring, with the potential for cis and trans isomers, adds another layer of diversity that can be exploited in the design of stereochemically defined molecules.

In medicinal chemistry, the sulfone group is a well-established pharmacophore found in a variety of therapeutic agents due to its ability to act as a hydrogen bond acceptor. By using this compound as a starting point, medicinal chemists could design and synthesize libraries of compounds to screen for biological activity. For example, the hydroxyl group could be used as an attachment point for various pharmacophoric groups through ester or ether linkages.

The following table presents a conceptual framework for the design of novel chemical entities based on the this compound scaffold.

| Scaffold | Synthetic Strategy | Hypothetical Novel Chemical Entity | Design Rationale |

| This compound | Esterification with a known kinase inhibitor fragment | 3-Methanesulfonylcyclohexyl (4-aminophenyl)acetate | Combining the sulfone-containing scaffold with a known bioactive moiety to explore new kinase inhibitor space. |

| 3-Methanesulfonylcyclohexanone | Reductive amination with a primary amine | N-Benzyl-3-methanesulfonylcyclohexanamine | Introduction of an aromatic amine functionality to target specific receptor binding pockets. |

| 3-Methanesulfonylcyclohexyl mesylate | Nucleophilic substitution with a heterocyclic amine | 4-(3-Methanesulfonylcyclohexyl)morpholine | Incorporation of a morpholine (B109124) ring to improve pharmacokinetic properties such as solubility and metabolic stability. |

| This compound | Mitsunobu reaction with a phenol (B47542) derivative | 1-(4-Nitrophenoxy)-3-methanesulfonylcyclohexane | Covalent attachment of a chromophore for potential use in molecular probes or materials science applications. |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-Methanesulfonylcyclohexan-1-ol, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via sulfonylation of cyclohexanol derivatives. A one-pot, three-component approach (e.g., DABSO-based sulfone synthesis) is effective, utilizing cyclohexene oxide, methanesulfonyl chloride, and Grignard reagents under inert conditions. Catalysts like palladium chloride (1–2 mol%) in hexane or THF at 0–25°C optimize selectivity .

- Critical Factors : Solvent polarity (hexane vs. THF) and temperature control are crucial to avoid side reactions (e.g., over-sulfonylation). Yields typically range from 73–81% with purity >95% confirmed via HPLC-MS/MS .

Q. How can NMR and IR spectroscopy distinguish this compound from structural analogs?

- Analytical Strategy :

- ¹H NMR : Look for deshielded hydroxyl protons (δ 1.8–2.1 ppm) and methanesulfonyl group signals (δ 3.0–3.3 ppm, singlet). Cyclohexane ring protons appear as multiplet clusters (δ 1.2–1.7 ppm) .

- IR : Strong absorption at 1150–1170 cm⁻¹ (S=O stretch) and 3400–3500 cm⁻¹ (O-H stretch). Compare with analogs lacking sulfonyl groups (e.g., 3-Methylcyclohexanol) .

Q. What are the stability profiles of this compound under varying storage conditions?

- Guidelines : The compound is hygroscopic and prone to oxidation. Store under argon at 2–8°C in amber glass. Stability tests show <5% degradation over 6 months when protected from light and moisture. Avoid polypropylene containers due to leaching risks .

Advanced Research Questions

Q. How can conflicting solubility data for this compound in polar vs. non-polar solvents be resolved?

- Contradiction Analysis : Discrepancies arise from crystallinity (amorphous vs. crystalline forms). Use differential scanning calorimetry (DSC) to identify polymorphs. Amorphous forms exhibit higher solubility in THF (≥50 mg/mL), while crystalline forms favor dichloromethane (20–30 mg/mL). Pre-dissolution sonication (30 min) improves consistency .

Q. What strategies optimize enantioselective synthesis of this compound?

- Methodological Advancements :

- Chiral Catalysts : Employ (R)-BINOL-derived phosphoric acids (10 mol%) in asymmetric sulfonylation, achieving up to 88% ee .

- Kinetic Resolution : Use lipase-based enzymatic separation (e.g., CAL-B) to isolate (S)-enantiomers with >95% purity .

Q. How do steric and electronic effects of the methanesulfonyl group influence reactivity in nucleophilic substitutions?

- Mechanistic Insights : The sulfonyl group acts as a strong electron-withdrawing group, accelerating SN2 reactions at the cyclohexanol β-position. Steric hindrance from the sulfonyl moiety reduces reactivity with bulky nucleophiles (e.g., tert-butoxide). Computational modeling (DFT) supports transition-state stabilization via sulfonyl-oxygen hyperconjugation .

Q. What advanced techniques validate trace impurities in this compound batches?

- Quality Control :

- GC×GC-TOFMS : Detects sulfonic acid byproducts (≤0.1% w/w) via two-dimensional separation .

- ICP-MS : Monitors residual palladium (<1 ppm) from catalytic steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.